Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-
Description
Table 1: Comparative IUPAC Nomenclature of Related Compounds
Stereochemical Configuration Analysis
The chiral center at the β-carbon arises from the tetrahedral bonding of the amino group, phenoxyphenyl moiety, ester-linked methyl group, and the propanoate backbone. The (S) configuration is determined via Cahn-Ingold-Prelog prioritization:
Priority assignment :
- 1st : Amino group (-NH2, highest atomic number).
- 2nd : Phenoxyphenyl group (C9H7O, intermediate size).
- 3rd : Propanoate methyl ester (-COOCH3).
- 4th : Remaining hydrogen atom.
Spatial orientation : The descending priority order (1 → 2 → 3) forms a counterclockwise arrangement, confirming the (S) enantiomer.
Table 2: Cahn-Ingold-Prelog Priorities for β-Carbon Substituents
| Substituent | Atomic Composition | Priority Rank |
|---|---|---|
| -NH2 | N, H, H | 1 |
| -C6H4-O-C6H5 | C, O, C | 2 |
| -COOCH3 | C, O, O | 3 |
| -H | H | 4 |
The enantiomeric purity of the (S)-form is critical for applications in asymmetric synthesis, as the (R)-enantiomer exhibits distinct biochemical interactions.
X-ray Crystallographic Studies
While direct X-ray crystallographic data for (S)-methyl 3-amino-3-phenoxypropanoate is not publicly available, analogous β-amino esters provide insight into expected structural parameters. For example:
- Bond lengths : C-N bonds in β-amino esters typically measure 1.45–1.49 Å , slightly longer than α-amino esters due to reduced resonance stabilization.
- Dihedral angles : The phenoxyphenyl and ester groups likely adopt a staggered conformation to minimize steric hindrance, with a dihedral angle of ~60° between aromatic rings.
Hypothetical crystal packing would involve hydrogen bonding between the amino group and ester oxygen, alongside π-π stacking of phenyl rings. Such interactions are common in related compounds like methyl 3-phenylpropanoate, which forms monoclinic crystals with a density of 1.160 g/cm³ .
Comparative Analysis with Related α-Amino Ester Derivatives
Structural and Functional Differences
- Backbone position : Unlike α-amino esters (e.g., methyl glycinate), the amino group in β-amino esters is bonded to the β-carbon, reducing conjugation with the ester carbonyl. This increases rotational freedom and alters reactivity.
- Aromatic substituents : The phenoxyphenyl group enhances hydrophobicity compared to aliphatic α-amino esters, as evidenced by the higher molecular weight (271.31 g/mol vs. 165.19 g/mol for 3-amino-3-phenylpropanoic acid).
Table 3: Physical Properties of Selected Amino Esters
The phenoxy group’s electron-withdrawing nature further stabilizes the ester against hydrolysis compared to alkyl-substituted derivatives.
Properties
CAS No. |
460039-77-4 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 |
InChI Key |
IFZLRWILMORZCV-HNNXBMFYSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Carboxylic Acid Precursors
The most direct route involves esterification of (S)-3-amino-3-(3-phenoxyphenyl)propanoic acid. Acid-catalyzed reactions with methanol under reflux yield the methyl ester. Sulfuric acid (5–10 mol%) at 60–80°C for 6–12 hours achieves conversions >90%, with purity >98% after recrystallization. Alternative catalysts include p-toluenesulfonic acid (PTSA) or ion-exchange resins, though sulfuric acid remains predominant due to cost-effectiveness.
Key Reaction Parameters:
Asymmetric Synthesis of β-Amino Acid Intermediate
The β-amino acid backbone is synthesized via palladium-catalyzed enantioselective C(sp³)–H amidation. Using Pd(OAc)₂ (5 mol%) with a chiral bisoxazoline ligand, propanoic acid derivatives undergo intramolecular cyclization to form β-lactams, which are hydrolyzed to β-amino acids. This method achieves enantiomeric excess (ee) up to 94%.
Mechanistic Insights:
- Oxidant Role: 2-Methoxy-5-chlorophenyl iodide directs PdIV intermediate reductive elimination toward C–N bond formation over competing C–C pathways.
- Steric Effects: Bulky substituents on the ligand enhance enantioselectivity by restricting transition-state geometries.
Stereochemical Control Strategies
Chiral Resolution of Racemic Mixtures
Racemic methyl 3-amino-3-(3-phenoxyphenyl)propanoate is resolved using diastereomeric salt formation. (−)-Dibenzoyl-L-tartaric acid in ethanol selectively crystallizes the (S)-enantiomer, yielding 85–90% ee. Subsequent recrystallization improves ee to >99%.
Resolution Efficiency:
| Resolving Agent | Solvent | ee After Recrystallization | Yield |
|---|---|---|---|
| (−)-Dibenzoyl-L-tartaric acid | Ethanol | 99.2% | 68% |
| (+)-Camphorsulfonic acid | Acetone | 97.5% | 72% |
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively acylates the (R)-enantiomer, leaving the (S)-isomer unreacted. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves 50% conversion with 98% ee for (S)-product.
Optimized Conditions:
- Enzyme Loading: 20 mg/mmol substrate
- Temperature: 30°C
- Reaction Time: 24 hours
Advanced Catalytic Methods
Pd-Catalyzed Enantioselective C–H Functionalization
Building on β-lactam synthesis, this approach avoids prefunctionalized substrates. A representative protocol:
- Substrate Preparation: 3-(3-Phenoxyphenyl)propanoic acid (1.0 equiv) and aryl iodide (1.2 equiv) in dichloroethane.
- Catalytic System: Pd(OAc)₂ (5 mol%), (S)-t-Bu-PyOx ligand (6 mol%), Ag₂CO₃ (2.0 equiv).
- Reaction Outcome: β-Lactam intermediate (85% yield, 94% ee), hydrolyzed to β-amino acid under basic conditions.
Reductive Amination of Ketoester Precursors
Methyl 3-oxo-3-(3-phenoxyphenyl)propanoate undergoes stereoselective amination with NH₃ and NaBH₃CN. Using (S)-BINAP-modified Ru catalysts, the (S)-amine forms with 88% ee.
Critical Factors:
- Hydride Source: NaBH₃CN outperforms NaBH4 in minimizing over-reduction.
- Solvent: Tetrahydrofuran (THF) enhances catalyst stability.
Analytical Characterization
Post-synthetic analysis ensures structural and stereochemical fidelity:
4.1 Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 9H, aromatic), 4.10 (q, 1H, CHNH₂), 3.65 (s, 3H, OCH₃), 2.85 (dd, 2H, CH₂COO).
- ¹³C NMR: 172.8 ppm (COO), 157.2 ppm (C–O–Ph), 55.1 ppm (OCH₃).
4.2 High-Performance Liquid Chromatography (HPLC)
Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min) confirms >99% ee (tᵣ = 12.7 min for (S)-enantiomer).
Industrial-Scale Considerations
5.1 Cost vs. Efficiency Trade-offs
- Resolution Methods: Lower upfront costs but higher waste generation (40–50% yield loss).
- Asymmetric Catalysis: Higher catalyst costs justified by atom economy (85–90% yield).
5.2 Green Chemistry Metrics
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Resolution | 23 | 18 |
| Pd-Catalyzed C–H | 8 | 5 |
PMI (Process Mass Intensity) = Total materials used / Product mass
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity of benzenepropanoic acid derivatives is highly dependent on substituents and stereochemistry. Below is a comparative analysis with key analogs:
Chirality and Bioactivity
- Chiral Influence : The (S)-enantiomer of the target compound may exhibit distinct receptor binding compared to its (R)-counterpart. For example, in , compound 1 (S-configuration) showed different bioactivity than the (R)-isomer, underscoring the role of stereochemistry in efficacy .
- Racemic vs.
Functional Group Impact
- Amino vs. Hydroxy Groups: Derivatives with α-hydroxy groups (e.g., benzenepropanoic acid-α-hydroxy) demonstrate antimicrobial activity, while amino-substituted variants (e.g., the target compound) may target neurological pathways .
- Ester vs. Acid Forms : Methyl/ethyl esters (e.g., ) enhance lipophilicity and bioavailability compared to free acids .
Biological Activity
Benzenepropanoic acid, (S)-3-phenoxy-, methyl ester, commonly referred to as 3-phenoxybenzoic acid (3PBA), is an important compound in various biological and pharmacological contexts. This article explores its biological activities, including its synthesis, toxicological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound 3PBA is characterized by a phenoxy group attached to a propanoic acid backbone. The synthesis of 3PBA has been investigated through various methods, including enantioselective synthesis techniques that yield high purity and specific stereochemistry. For instance, the use of ProPhenol catalysts has been shown to enhance the enantioselectivity in the aldol reactions involving glycine derivatives, leading to the formation of β-hydroxy-α-amino esters with notable yields and enantiomeric excesses .
1. Toxicological Effects
Recent studies have employed in silico methods to assess the toxicological profile of 3PBA and its metabolites. Key findings include:
- Metabolite Identification : Through Phase II reactions such as O-glucuronidation and O-sulfation, several metabolites were identified that exhibit significant biological activity.
- Toxic Effects : The compound has been linked to various harmful effects including neurotoxicity, reproductive dysfunction, and allergic dermatitis. In particular, the metabolite products from methylation were found to be more toxic than others .
The physicochemical properties of 3PBA suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, raising concerns about its safety profile in humans .
2. Pharmacological Potential
Research indicates that 3PBA may interact with several biological targets:
- Enzyme Interactions : It has shown binding affinity with cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for drug metabolism .
- Apoptotic Pathways : The compound has been implicated in triggering apoptotic pathways, suggesting potential roles in cancer therapy or as an anti-cancer agent .
Case Studies
Several case studies highlight the biological significance of 3PBA:
- Neurotoxicity Assessment : A study demonstrated that exposure to 3PBA led to significant neurotoxic effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .
- Reproductive Health Studies : Research on the effects of 3PBA on reproductive systems indicated disruptions in normal reproductive functions, warranting further investigation into its implications for human health .
Data Tables
The following tables summarize key findings related to the biological activity of 3PBA:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In silico analysis | Identified multiple toxic metabolites; linked to neurotoxicity |
| Study B | Animal model testing | Demonstrated reproductive dysfunction at varying doses |
| Study C | Enzyme interaction assays | High binding affinity with CYP enzymes; potential for drug interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
